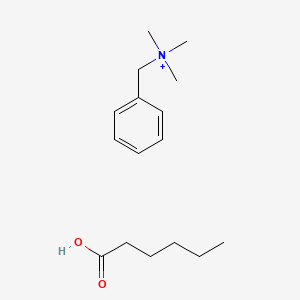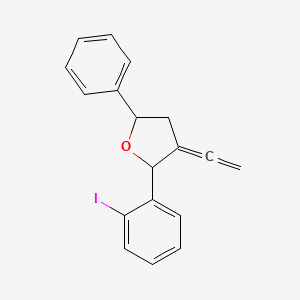
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane is a complex organic compound characterized by its unique structure, which includes an oxolane ring substituted with ethenylidene, iodophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Ethenylidene Group: The ethenylidene group is added through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in conjugation and electron transfer processes, while the iodophenyl group can engage in halogen bonding and other interactions. These interactions can affect various pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethylidene-2-(2-iodophenyl)-5-(4-methylphenyl)tetrahydrofuran: This compound has a similar structure but with different substituents.
2-Iodophenyl-5-phenyloxolane: Lacks the ethenylidene group, leading to different reactivity and applications.
Uniqueness
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919482-51-2 |
|---|---|
Molecular Formula |
C18H15IO |
Molecular Weight |
374.2 g/mol |
InChI |
InChI=1S/C18H15IO/c1-2-13-12-17(14-8-4-3-5-9-14)20-18(13)15-10-6-7-11-16(15)19/h3-11,17-18H,1,12H2 |
InChI Key |
RSWJTYZDIGCOMX-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C1CC(OC1C2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
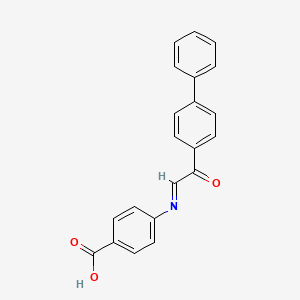
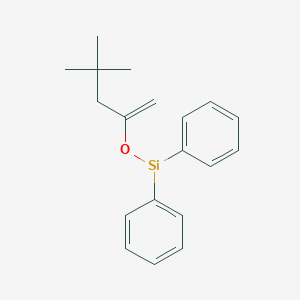
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
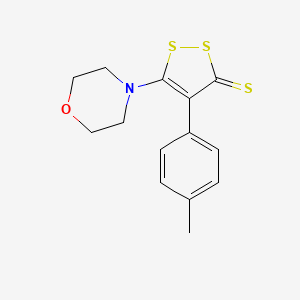
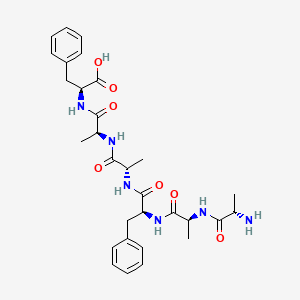
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
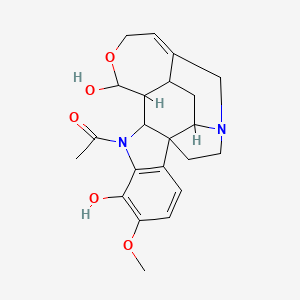
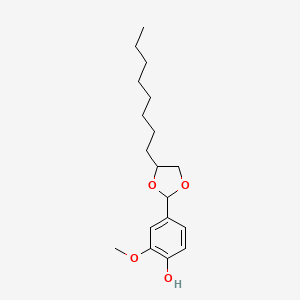
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
